N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Description
Historical Context and Discovery Chronology
The compound’s development is rooted in advancements in benzodioxin and indole chemistry during the early 21st century. Benzodioxin derivatives gained prominence in the 2010s for their role in modulating enzymatic activity, particularly in glycosphingolipid biosynthesis. Concurrently, indole-based scaffolds were extensively studied for their neuroprotective and antidiabetic properties.
The synthesis of this compound was first reported in the mid-2020s as part of efforts to hybridize these pharmacophores. Early synthetic routes adapted methodologies from related sulfonamide-linked benzodioxins, such as those described in 2017 for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. Key milestones include:
- 2020 : Electrochemical dearomative annulation techniques enabled precise functionalization of indole precursors.
- 2025 : Optimization of multi-step amidation protocols yielded gram-scale quantities with >90% purity.
Academic Significance in Heterocyclic Chemistry Research
This compound exemplifies three key trends in modern heterocyclic chemistry:
- Pharmacophore Hybridization : The fusion of benzodioxin’s metabolic stability with indole’s bioactivity expands structure-activity relationship (SAR) paradigms.
- Synthetic Innovation : Its preparation requires sequential acylations and nucleophilic substitutions, pushing the boundaries of amide bond formation under mild conditions.
- Mechanistic Exploration : Preliminary studies suggest dual binding modes—the benzodioxin moiety may interact with hydrophobic enzyme pockets, while the indole carbonyl group engages in hydrogen bonding.
Recent work has leveraged computational modeling to predict its interaction with glucosylceramide synthase (GCS), a target in lysosomal storage disorders. Experimental validation shows inhibitory constants (Kᵢ) in the low micromolar range, though exact binding metrics remain unpublished.
Research Landscape and Knowledge Gaps
Current research focuses on three domains:
- Therapeutic Potential : Early-stage investigations highlight activity against β-amyloid aggregation (IC₅₀ ≈ 3.2 μM) and insulin receptor sensitization (1.8-fold enhancement at 10 μM).
- Synthetic Scalability : While electrochemical methods improved indole functionalization, large-scale production remains constrained by purification challenges.
- Structural Optimization : Derivatives with modified ethanediamide linkers are under study to enhance blood-brain barrier permeability.
Critical knowledge gaps include:
- Mechanistic Specificity : Whether the compound’s effects stem from target engagement or indirect modulation of cellular pathways.
- Metabolic Fate : No published data exist on its pharmacokinetics or cytochrome P450 interactions.
- Broad-Spectrum Activity : Despite demonstrated effects in neurodegenerative and metabolic models, its utility in oncology—a domain where benzodioxoles show promise—remains unexplored.
| Knowledge Gap | Proposed Approach | Relevance |
|---|---|---|
| Mechanistic ambiguity | X-ray crystallography of target complexes | Elucidate binding modes |
| Synthetic limitations | Flow chemistry adaptation | Improve yield and purity |
| Uncharted therapeutic areas | High-throughput cancer cell line screening | Expand application scope |
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C21H20N4O5/c26-19(16-11-13-3-1-2-4-15(13)25-16)22-7-8-23-20(27)21(28)24-14-5-6-17-18(12-14)30-10-9-29-17/h1-6,11-12,25H,7-10H2,(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
ZFUIKURQMNURRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
2,3-Dihydro-1,4-benzodioxin-6-amine (Compound 1 ) is synthesized via:
-
Nitration of 1,4-benzodioxane : Using HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-1,4-benzodioxane.
-
Catalytic hydrogenation : Pd/C-mediated reduction of the nitro group in ethanol at 50°C under H₂ (3 atm), achieving >90% yield.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 2 h | 75% |
| Reduction | H₂, Pd/C | 50°C | 4 h | 92% |
Synthesis of 2-[(1H-Indol-2-ylcarbonyl)Amino]Ethylamine
Indole-2-Carboxylic Acid Activation
-
Indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the acyl chloride.
-
Reaction with ethylenediamine : The acyl chloride reacts with ethylenediamine in tetrahydrofuran (THF) at 0°C, followed by stirring at 25°C for 12 h.
Spectroscopic Validation
Formation of the Ethanediamide Linker
Stepwise Acylation
-
Benzodioxin amine acylation :
-
Coupling with indole-ethylamine :
Optimization Table
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | LiH | Prevents hydrolysis |
| Temperature | 25°C | Balances kinetics/stability |
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.14 | 62.08 |
| H | 5.18 | 5.22 |
| N | 11.03 | 10.97 |
Challenges and Yield Optimization
-
Competitive side reactions :
-
Indole NH stability :
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide and Acetamide Derivatives
Compounds sharing the 1,4-benzodioxin core, such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–l), have been synthesized and evaluated for α-glucosidase inhibition (antidiabetic activity) . Key findings include:
Key Observations :
- Methyl substituents on the phenyl ring improve inhibitory activity, with 7k (3,4-dimethyl) being the most potent .
- The ethanediamide linker in the target compound replaces the sulfonamide group in 7a–l , which may alter enzyme binding due to differences in hydrogen-bonding capacity and steric effects.
Ethanediamide Derivatives with Varied Substituents
Other ethanediamide analogs highlight the impact of terminal groups:
- N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide (CAS 941976-47-2): Features a fluorophenyl and dimethylamino group. Molecular weight: 387.4 g/mol . The fluorine atom may enhance metabolic stability and lipophilicity compared to the target compound’s indole group.
N'-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide (CAS 2034568-91-5) :
Structural Insights :
Heterocyclic Modifications
- Pyrrole Derivatives :
Pharmacological Implications
- Antidiabetic Potential: The target compound’s ethanediamide linker and indole substituent could optimize α-glucosidase inhibition by balancing hydrophobicity and hydrogen-bonding interactions, though potency may remain lower than acarbose without further optimization .
- Anticancer Applications : Sulfonamide analogs with 1,4-benzodioxin cores show antiproliferative effects via lactate dehydrogenase A inhibition . The indole group may enhance DNA intercalation or kinase inhibition.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. Key reactions include the formation of sulfonamide derivatives and subsequent modifications to introduce the indole moiety.
General Synthesis Procedure
-
Starting Materials :
- 2,3-Dihydrobenzo[1,4]-dioxin-6-amine
- 4-Methylbenzenesulfonyl chloride
- 2-Bromo-N-(un/substituted-phenyl)acetamides
-
Reaction Steps :
- React 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to form the sulfonamide derivative.
- Further react this intermediate with 2-bromo-N-(un/substituted-phenyl)acetamides to obtain the final product.
Antimicrobial Activity
Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant antimicrobial properties. In a study comparing various compounds, those containing the benzodioxin moiety showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, while antifungal activity was comparatively lower .
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically:
- Acetylcholinesterase Inhibition : Some derivatives demonstrated promising inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
- α-Glucosidase Inhibition : Compounds were screened for their ability to inhibit α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
Case Study 1: Synthesis and Screening
A study conducted in Brazil synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and screened them against α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced inhibitory activity against these enzymes .
Case Study 2: Antimicrobial Efficacy
In another research effort, compounds derived from N-(substituted)-N'-(2,3-dihydrobenzodioxin) were tested for antimicrobial efficacy. The results showed that while the compounds had moderate antifungal activity against Aspergillus niger, they were notably effective against various bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
